3-Bromo-4-methoxyphenyl acetate

Vue d'ensemble

Description

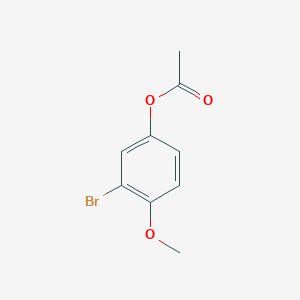

“3-Bromo-4-methoxyphenyl acetate” is a chemical compound with the linear formula C9H9BrO3 . It has a molecular weight of 245.074 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-methoxyphenyl acetate” can be represented by the linear formula C9H9BrO3 . The compound contains a bromine atom, a methoxy group (-OCH3), and an acetyl group (-COCH3) attached to a phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-4-methoxyphenyl acetate” include a molecular weight of 245.074 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 361.1±27.0 °C at 760 mmHg, and a melting point of 115-117ºC .Applications De Recherche Scientifique

Synthesis and Structural Analysis : The compound has been synthesized and analyzed for its molecular structure. For example, Guzei et al. (2010) synthesized 2-(3-Bromo-4-methoxyphenyl)acetic acid by regioselective bromination, providing insights into its structural properties (Guzei, Gunderson, & Hill, 2010).

Potential in Pharmaceutical Fields : The compound's derivatives have been studied for their pharmaceutical potential. For example, Li et al. (2012) found that new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which includes derivatives of 3-Bromo-4-methoxyphenyl, showed potent scavenging activity against radicals, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Role in Organic Chemistry : The compound plays a role in the synthesis of various organic chemistry derivatives. For instance, Boyes and Hewson (2000) discussed the enantioselective synthesis of α-bromo acid derivatives and bromohydrins, where derivatives of 3-Bromo-4-methoxyphenyl were used (Boyes & Hewson, 2000).

Antioxidant Properties : The compound and its derivatives have been found to possess antioxidant properties. For example, Zhao et al. (2004) identified bromophenol derivatives from the red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid, and explored their antioxidant activity (Zhao et al., 2004).

Application in Material Science : The compound has potential applications in material science, particularly in tuning optical properties of polymers. Li, Vamvounis, and Holdcroft (2002) discussed enhancing solid-state emission of poly(thiophene)s by molecular control, where 4-methoxyphenyl derivatives played a significant role (Li, Vamvounis, & Holdcroft, 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets .

Mode of Action

It is known that brominated compounds often act as electrophiles, undergoing reactions with nucleophiles in biological systems . The methoxy group might also play a role in its interaction with its targets.

Biochemical Pathways

It’s worth noting that brominated compounds are often involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .

Result of Action

Brominated compounds are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

(3-bromo-4-methoxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZGWUSCGVXOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methoxyphenyl acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)

![N-(2-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821244.png)

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)

![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)

![2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B2821249.png)

![2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2821250.png)

![Tert-butyl 3-(2-fluoropyridine-3-carbonyl)oxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2821254.png)

![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)

![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)

![5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B2821262.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821263.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2821264.png)

![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)